molecular formula C27H32N4O2 B2908836 1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea CAS No. 1209327-44-5

1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea

Cat. No.: B2908836
CAS No.: 1209327-44-5
M. Wt: 444.579
InChI Key: IWCGUZCNZIJYJH-UHFFFAOYSA-N
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Description

This compound is a derivative of 1-benzhydryl piperazine . It is a white solid with a melting point between 107–110 °C . The compound has been studied for its ACE inhibition and antimicrobial activities .


Synthesis Analysis

The synthesis of this compound involves the use of allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines . The solvent used in the synthesis process was evaporated and the crude product obtained was purified by column chromatography over silica gel .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques. The IR spectrum shows peaks at 1696, 1597, 1506, 1456, 1225, 1157, 1096 cm−1 . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a white solid with a melting point between 107–110 °C . The IR, 1H NMR, and 13C NMR spectra provide information about its chemical structure . The elemental analysis calculated for this compound is C 75.50, H 5.87, N 9.78 .

Properties

IUPAC Name

1-benzhydryl-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2/c1-33-25-14-12-24(13-15-25)31-20-18-30(19-21-31)17-16-28-27(32)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-21H2,1H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCGUZCNZIJYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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